molecular formula C18H29N3O2 B5574865 (3S*,4R*)-3-(dimethylamino)-N-(4-methoxybenzyl)-4-propyl-1-pyrrolidinecarboxamide

(3S*,4R*)-3-(dimethylamino)-N-(4-methoxybenzyl)-4-propyl-1-pyrrolidinecarboxamide

Cat. No.: B5574865
M. Wt: 319.4 g/mol
InChI Key: AEVPXKUGLLZCJY-NVXWUHKLSA-N
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Description

(3S*,4R*)-3-(dimethylamino)-N-(4-methoxybenzyl)-4-propyl-1-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H29N3O2 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.22597718 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The reactions involving compounds similar to "(3S*,4R*)-3-(dimethylamino)-N-(4-methoxybenzyl)-4-propyl-1-pyrrolidinecarboxamide" have been explored for synthesizing heterocyclic compounds. For example, reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines have been studied for their potential to replace the MeO group with an alkylamino-group, which can afford various heterocyclic structures like 3,5-bis-(4-methoxybenzyl)pyridine (Blokhin et al., 1990).

Pharmacological Research

In pharmacological research, the structural motifs similar to the queried compound have been incorporated into molecules evaluated for their cytotoxicity and therapeutic potential. For example, compounds with N(1)-benzylidene pyridine-2-carboxamidrazone structures have been evaluated against tuberculosis, showing significant toxicity against human mononuclear leucocytes, which highlights the importance of structural modifications for reducing toxicity and increasing efficacy (Coleman et al., 2003).

Material Science

Compounds with functionalities similar to "this compound" have applications in material science, particularly in the synthesis of novel materials with potential use in medical and technological applications. For instance, novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from natural compounds like visnaginone and khellinone have been synthesized, showing promising anti-inflammatory and analgesic activities, indicating their utility in designing new pharmacologically active materials (Abu‐Hashem et al., 2020).

Analytical Chemistry

In analytical chemistry, the electrochemical behavior of compounds containing dimethylamino and methoxycarbonyl groups, similar to the queried compound, has been investigated. Studies on unsymmetrical dihydropyridines in protic mediums provide insights into the reduction and oxidation processes, which are crucial for understanding the electrochemical properties of organic compounds (David et al., 1995).

Properties

IUPAC Name

(3S,4R)-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]-4-propylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-5-6-15-12-21(13-17(15)20(2)3)18(22)19-11-14-7-9-16(23-4)10-8-14/h7-10,15,17H,5-6,11-13H2,1-4H3,(H,19,22)/t15-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVPXKUGLLZCJY-NVXWUHKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N(C)C)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.